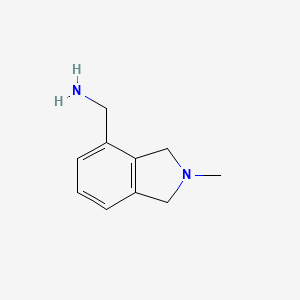

(2-Methylisoindolin-4-yl)methanamine

Description

Contextualization within Isoindoline (B1297411) Heterocycle Chemistry

The isoindoline skeleton is the fully reduced member of the isoindole family, which also includes the partially oxidized isoindolinone and the fully oxidized phthalimide (B116566). nih.gov Isoindoline and its derivatives are considered privileged structures in chemistry because they are present in numerous natural products and pharmacologically active compounds. preprints.orgnih.gov The parent isoindole is a regioisomer of the more common indole (B1671886) heterocycle and has attracted scientific interest for decades. nih.gov

The chemistry of isoindolines is rich and varied, with the nitrogen atom and the aromatic ring providing multiple sites for functionalization. The introduction of a methyl group at the nitrogen (N-substitution) is a common strategy in the synthesis of isoindoline derivatives to modulate their chemical properties and biological activities. nih.govnih.gov The placement of a methanamine group on the aromatic ring, as seen in the target molecule, introduces a primary amine function, which is a key building block in organic synthesis and a common pharmacophore in medicinal chemistry. wikipedia.org This specific substitution pattern on the isoindoline core makes (2-Methylisoindolin-4-yl)methanamine a distinct entity within the vast library of heterocyclic compounds.

Significance of Substituted Isoindolines in Advanced Organic Synthesis

Substituted isoindolines are highly valued as intermediates and core structures in advanced organic synthesis. Their derivatives have demonstrated a remarkable range of biological activities, including acting as antitumor, diuretic, and antihypertensive agents. mdpi.compreprints.org The isoindolinone core, a close relative, is found in various natural products and serves as a key synthetic intermediate for a wide array of useful organic molecules. rsc.org

The synthetic utility of the isoindoline scaffold is enhanced by the diverse methods available for its construction and modification. organic-chemistry.org For instance, N-substituted isoindolines can be prepared through various catalytic processes, including ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols to form related isoindolinone structures. rsc.org The development of efficient synthetic routes to access 3-substituted isoindolinones is of great interest because these can be readily reduced to the corresponding 1-substituted isoindolines, which are valuable in drug discovery projects. acs.org

The presence of the primary amine in this compound makes it a valuable building block. Primary amines are good nucleophiles and can participate in a wide range of chemical transformations to build more complex molecular architectures. wikipedia.org This functional handle allows for its incorporation into larger molecules, polymers, or coordination complexes, highlighting the significance of such substituted isoindolines in creating diverse chemical entities for materials science and pharmaceutical development. researchgate.netrsc.org

Structural Elucidation Challenges and Opportunities for this compound

For a substituted isoindoline, key challenges include unambiguously determining the substitution pattern on the aromatic ring and confirming the identity and placement of the N-substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework. The specific chemical shifts and coupling patterns of the aromatic protons would be crucial to confirm the 4-position of the methanamine group. The signals from the methyl and methanamine protons would also need to be assigned correctly.

Mass Spectrometry (MS) : MS provides the molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C10H14N2).

Infrared (IR) Spectroscopy : IR spectroscopy would help to identify the functional groups present, such as the N-H stretches of the primary amine and the C-H stretches of the alkyl and aromatic groups.

While the synthesis of related structures, such as stereoisomeric 4-(2-methylindolin-1-yl) derivatives of glutamic acid, has been reported, the specific characterization data for this compound is not widely available in public literature, presenting an opportunity for further research. researchgate.net The synthesis and complete structural elucidation of this compound would contribute valuable data to the field of heterocyclic chemistry. The development of efficient and regioselective synthetic methods remains a key objective for organic chemists working with these scaffolds. researchgate.netrsc.org

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

(2-methyl-1,3-dihydroisoindol-4-yl)methanamine |

InChI |

InChI=1S/C10H14N2/c1-12-6-9-4-2-3-8(5-11)10(9)7-12/h2-4H,5-7,11H2,1H3 |

InChI Key |

GUZHJSXEYLBILL-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC2=C(C1)C(=CC=C2)CN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylisoindolin 4 Yl Methanamine

Retrosynthetic Analysis of the (2-Methylisoindolin-4-yl)methanamine Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the analysis begins by identifying the key bonds that can be strategically disconnected.

The primary disconnections are:

C-N bond disconnection of the methanamine group: The aminomethyl group at the C-4 position can be traced back to a more stable precursor functional group, such as a nitrile (-CN) or a nitro group (-NO2). This suggests a late-stage reduction step.

N-CH₃ bond disconnection: The N-methyl group can be installed via N-alkylation of a secondary amine (isoindoline) or introduced early in the synthesis by using methylamine (B109427) as a nitrogen source.

Disconnection of the heterocyclic ring: The isoindoline (B1297411) ring itself can be disconnected through two C-N bonds, leading back to an appropriately substituted ortho-xylene derivative, such as a 1,2-bis(halomethyl)benzene or a phthalaldehyde derivative.

A plausible retrosynthetic pathway envisions this compound arising from the reduction of a 2-methyl-4-cyanoisoindoline intermediate. This intermediate, in turn, could be synthesized from 3-cyanophthalic anhydride (B1165640) or a related ortho-disubstituted benzene (B151609) precursor. This approach simplifies the synthetic challenge into three main goals: forming the isoindoline ring system, installing the N-methyl group, and converting a C-4 substituent into a methanamine moiety.

Classical and Modern Approaches for Isoindoline Ring System Formation

The isoindoline skeleton is a privileged scaffold found in numerous natural products and pharmaceutical agents. nih.govmdpi.com Consequently, a diverse array of synthetic methods for its construction has been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes. nih.govresearchgate.net

The formation of the heterocyclic ring is the cornerstone of the synthesis. Several strategies have proven effective.

Intramolecular Cyclization: A traditional and robust method involves the intramolecular cyclization of benzylamine (B48309) derivatives. researchgate.net This often proceeds in two steps: ortho-C-H alkenylation followed by an acid- or metal-catalyzed cyclization. researchgate.net More direct, one-pot procedures have been developed using palladium catalysis to facilitate a cascade C-H alkenylation and intramolecular aminative cyclization. researchgate.net

Reductive Amination: The reaction of o-phthalaldehyde (B127526) with a primary amine, followed by reduction, is a classical route to N-substituted isoindolines.

Cascade Reactions: Modern approaches include iron-promoted ring-opening and ring-closing cascade (ROCC) reactions of ortho-carboxy-isoxazole precursors, which yield isoindolinone derivatives under mild, aqueous conditions. thieme-connect.comresearchgate.net These isoindolinones can then be reduced to the corresponding isoindolines.

Pictet-Spengler-type Cyclization: A one-pot procedure using an isoindole umpolung strategy allows for the synthesis of polycyclic isoindolines. nih.gov In this reaction, an in situ-generated nucleophilic isoindole is protonated to an electrophilic isoindolium, which then undergoes a Pictet-Spengler-type cyclization. nih.gov

Intramolecular Hydroamination: Acid-catalyzed intramolecular hydroamination of 2-alkenylarylethylamine derivatives provides a smooth pathway to isoindolines through the generation of a benzylic carbenium ion. organic-chemistry.org

| Method | Precursor Type | Catalyst/Reagents | Key Features |

| C-H Alkenylation/Cyclization | Benzylsulfonamides | Pd(II), Ag(I), Cu(II) | One-pot procedure tolerant of various functional groups. researchgate.net |

| ROCC Reaction | ortho-Carboxy-isoxazoles | Fe, NH₄Cl | High-yielding, uses inexpensive and benign reagents. thieme-connect.com |

| Pictet-Spengler-type | 2-Bromomethyl benzaldehyde, Tryptamines | Triethylamine, TFA | Facile one-pot procedure for polycyclic systems. nih.gov |

| Intramolecular Hydroamination | 2-Alkenylarylethylamines | Acid catalyst | Proceeds via benzylic carbenium ion. organic-chemistry.org |

Introducing substituents onto a pre-formed isoindoline ring offers an alternative synthetic route. While direct functionalization of the benzene ring of isoindoline itself can be challenging due to regioselectivity issues, methods developed for the related isoindolinone core provide valuable insights. Strategies such as Friedel-Crafts alkylation and Mannich-type reactions have been used to functionalize the C3-position of the isoindolinone ring. researchgate.net These methods often rely on the in situ formation of reactive intermediates like N-acyliminium ions. researchgate.net Transition metal-assisted approaches have also been explored for derivatizing the isoindoline framework. researchgate.net

Stereoselective Synthesis of Enantio-enriched Isoindoline Derivatives

Many bioactive isoindoline derivatives are chiral, making stereoselective synthesis a critical area of research. wikipedia.org Several modern catalytic methods allow for the synthesis of enantio-enriched isoindolines.

Palladium-Catalyzed Isocyanide Insertion: An efficient Pd-catalyzed reaction between aziridines and isocyanides can produce isoindoline derivatives with high regio- and stereoselectivity. The Z-stereoselectivity of the products is believed to be controlled by intramolecular hydrogen bonds. rsc.org

Diastereoselective Cyclization of Chiral Sulfinamides: Synergistic palladium and Brønsted acid catalysis enables the diastereoselective cyclization of chiral sulfinamides. This method provides access to chiral isoindolines in good yields and with high diastereoselectivities. organic-chemistry.org

Organocatalytic Functionalization: Enantioselective Mannich-type reactions, catalyzed by chiral spirocyclic phosphoric acids, have been developed for the synthesis of isoindolinones bearing a quaternary stereocenter. researchgate.net These can serve as precursors to chiral isoindolines.

| Method | Catalyst System | Substrate | Outcome |

| Isocyanide Insertion | Palladium catalyst | Aziridines, Isocyanides | High regio- and stereoselectivity. rsc.org |

| Cyclization of Sulfinamides | Palladium & Brønsted Acid | Chiral Sulfinamides | High diastereoselectivity. organic-chemistry.org |

| Mannich-type Reaction | Chiral Phosphoric Acid | Cyclic Ketimines, Difluoroenoxysilanes | High enantioselectivity for isoindolinones. researchgate.net |

Introduction of the N-Methyl Group on the Isoindoline Nitrogen

The N-methyl group can be introduced at various stages of the synthesis. One of the most straightforward methods is the direct N-alkylation of a pre-formed isoindoline secondary amine using a methylating agent like methyl iodide or dimethyl sulfate.

Alternatively, the methyl group can be incorporated from the outset. For instance, various N-substituted isoindolinones can be synthesized through the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with a primary amine, in this case, methylamine. organic-chemistry.org This reaction proceeds in the presence of platinum nanowire catalysts under a hydrogen atmosphere. organic-chemistry.org The resulting N-methylisoindolinone can then be reduced to N-methylisoindoline. The synthesis of γ-amino alcohols containing an N-methyl isoindoline moiety has been reported, underscoring the feasibility of this functionalization. nih.gov

Installation of the Methanamine Moiety at the C-4 Position

The final key structural challenge is the installation of the methanamine (-CH₂NH₂) group at the C-4 position of the benzene ring. This is typically achieved through the reduction of a suitable functional group precursor. A highly plausible synthetic route proceeds through a 4-substituted phthalimide (B116566) (isoindoline-1,3-dione) intermediate.

A potential pathway is as follows:

Starting Material: The synthesis can begin with 3-nitrophthalic acid or 3-cyanophthalic acid.

Imide Formation: The starting diacid is converted to its anhydride, which is then reacted with methylamine to form 4-nitro-N-methylphthalimide or 4-cyano-N-methylphthalimide. Phthalimide derivatives are known to be important scaffolds in medicinal chemistry. nih.gov

Concurrent Reduction: The crucial final step involves the reduction of both the phthalimide ring and the C-4 substituent. Powerful reducing agents like borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄) are capable of reducing both the cyclic imide carbonyls to methylenes and the nitro or cyano group to an aminomethyl group in a single transformation. This yields the target molecule, this compound.

This strategy leverages well-established transformations and provides a convergent route to the desired complex structure from relatively simple, functionalized aromatic precursors.

Amine Functionalization Methodologies

The introduction of amine functionalities is a cornerstone of isoindoline synthesis. Various methods have been developed to achieve this transformation, often involving the reaction of a suitable precursor with an aminating agent.

One common approach involves the nucleophilic substitution of a leaving group on a precursor molecule with an amine. For instance, dimethyl (2S,4RS)-N-phthaloyl-4-bromoglutamate has been used as a starting material, which reacts with 2-methylindoline. bohrium.comresearchgate.net This reaction results in the formation of diastereomeric 4-(2-methylindolin-1-yl)-(S)-glutamic acid derivatives. bohrium.comresearchgate.net The reaction proceeds via a nucleophilic attack of the amine on the carbon bearing the bromine atom.

Another strategy for amine functionalization is through reductive amination. This method involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. While not directly applied to this compound in the provided context, it is a widely used and versatile method for forming C-N bonds.

The functionalization of graphene oxide with amine-rich polymers like polyethyleneimine (PEI) and polyethylene (B3416737) glycol (PEG) highlights the use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling. nih.gov In this method, the carboxylic acid groups on a substrate are activated by EDC to form an O-acylisourea intermediate, which then readily reacts with primary amines to form stable amide bonds. nih.gov This technique could be adapted for the functionalization of isoindoline precursors bearing carboxylic acid groups.

Furthermore, oxidative photoredox catalysis presents a modern approach to amine functionalization. acs.org This method utilizes light and a photocatalyst to generate reactive intermediates from amines, such as α-amino radicals or iminium ions, which can then react with various partners. acs.org The regioselectivity of such reactions can be influenced by factors like the steric bulk of the oxidant. acs.org

A summary of amine functionalization methodologies is presented in the table below.

| Methodology | Precursor Example | Reagents | Product Type | Reference |

| Nucleophilic Substitution | Dimethyl (2S,4RS)-N-phthaloyl-4-bromoglutamate | 2-Methylindoline | 4-(2-Methylindolin-1-yl)glutamic acid derivatives | bohrium.comresearchgate.net |

| EDC Coupling | Graphene Oxide (with carboxylic acid groups) | EDC, Primary Amine (e.g., PEI) | Amide-functionalized product | nih.gov |

| Oxidative Photoredox Catalysis | Tertiary Amines | Photocatalyst, Oxidant | α-functionalized amines | acs.org |

Regioselective Considerations for C-4 Substitution

Achieving regioselective substitution at the C-4 position of the isoindoline ring is a critical challenge in the synthesis of specifically substituted derivatives. The inherent reactivity of the aromatic ring often leads to a mixture of isomers.

Directed ortho-metalation (DoM) is a powerful strategy to control regioselectivity. In this approach, a directing group on the aromatic ring coordinates to a metal, typically lithium or a transition metal, guiding deprotonation or C-H activation to the adjacent ortho position. While not explicitly detailed for C-4 substitution of isoindoline, the principle is widely applicable in aromatic chemistry.

In the context of indoles, a related heterocyclic system, rhodium-catalyzed C-H functionalization has been successfully employed for direct and regioselective C-4 functionalization. core.ac.uk This method demonstrates the potential of transition metal catalysis to control the position of substitution on heterocyclic scaffolds.

For 7-azaindoles, another related structure, an iodine-catalyzed regioselective C-3 chalcogenation has been developed. acs.org The choice of catalyst and reaction conditions was crucial for achieving high selectivity. For instance, various 4-substituted 7-azaindoles underwent C-3 sulfenylation with high yields. acs.org This highlights how the electronic and steric properties of substituents can influence the regiochemical outcome of a reaction.

The synthesis of 4-aryl-3,4-dihydro-1,3,5-triazino[2,1-a]isoindol-2-ones from 3-amino-1-arylimino-1H-isoindoles and 1-chloro-benzylisocyanates also demonstrates regioselective reaction, with the structure of the products confirmed by NOE experiments. researchgate.net

One-Pot and Cascade Reactions in this compound Synthesis

One-pot and cascade reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. These strategies involve multiple bond-forming events in a single reaction vessel, often proceeding through a sequence of catalytic cycles or reactive intermediates.

An efficient and practical one-pot synthesis of isoindolines has been achieved from readily available starting materials under mild conditions. rsc.org This method utilizes an isoindole umpolung strategy and produces a variety of isoindoline derivatives in good to excellent yields. rsc.org

Multicomponent reactions (MCRs) are a prominent class of one-pot reactions. For example, a novel one-pot, three-component approach has been used to synthesize a series of thioalkylated benzimidazole-based isoindoline-1,3-diones. researchgate.net This reaction is characterized by a simple workup, short reaction times, and broad substrate scope. researchgate.net

Another example is the one-pot synthesis of substituted isoindolin-1-ones via lithiation of N'-benzyl-N,N-dimethylurea, followed by reaction with various electrophiles and subsequent cyclization. nih.gov

Catalytic Strategies in the Synthesis of this compound Precursors

Catalysis plays a pivotal role in the synthesis of isoindoline precursors, enabling efficient and selective transformations. Various transition metals, as well as organocatalysts, have been employed to construct the isoindoline core and introduce functional groups.

Palladium catalysis is widely used in C-H activation and cross-coupling reactions. For instance, palladium-catalyzed C-H carbonylation of benzylamines using a CO surrogate provides isoindolinone scaffolds in good yields. organic-chemistry.org Another palladium-catalyzed process involves the diastereoselective cyclization of chiral sulfinamides to furnish chiral isoindolines. organic-chemistry.org

Rhodium catalysts have also been instrumental. A dirhodium-catalyzed [2+2+2] cycloaddition represents a novel application for preparing fused arenes. organic-chemistry.org Rhodium(III)-catalyzed [4+2] annulation of benzamides with alkynes is another powerful method for constructing isoquinolone derivatives, which can be precursors to functionalized isoindolines. nih.gov

Copper-catalyzed reactions offer an alternative for C-H functionalization. For example, a copper-catalyzed sp³ C-H functionalization of 2-alkyl-N-substituted benzamides provides an efficient route to various isoindolinones. organic-chemistry.org

Iridium catalysis has been utilized in the oxidative annulation of benzamides with cyclopropanols to produce structurally diverse isoindolin-1-ones through a sequence of C-H/C-C cleavage and C-C/C-N bond formation. organic-chemistry.org

The table below summarizes some of the key catalytic strategies.

| Catalyst System | Reaction Type | Precursor Example | Product Type | Reference |

| Palladium | C-H Carbonylation | Benzylamines | Isoindolinones | organic-chemistry.org |

| Palladium/Brønsted Acid | Diastereoselective Cyclization | Chiral Sulfinamides | Chiral Isoindolines | organic-chemistry.org |

| Dirhodium | [2+2+2] Cycloaddition | Not Specified | Fused Arenes | organic-chemistry.org |

| Rhodium(III) | [4+2] Annulation | Benzamides and Alkynes | Isoquinolones | nih.gov |

| Copper | sp³ C-H Functionalization | 2-Alkyl-N-substituted benzamides | Isoindolinones | organic-chemistry.org |

| Iridium | Oxidative Annulation | Benzamides and Cyclopropanols | Isoindolin-1-ones | organic-chemistry.org |

| Platinum Nanowires | Reductive C-N Coupling/Amidation | 2-Carboxybenzaldehyde and Amines | N-Substituted Isoindolinones | organic-chemistry.org |

Advanced Spectroscopic and Structural Characterization of 2 Methylisoindolin 4 Yl Methanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

No experimental NMR data for (2-Methylisoindolin-4-yl)methanamine was found in the public domain. Therefore, specific chemical shift assignments and coupling constant analysis cannot be provided.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Assignments and Coupling Constant Analysis

A detailed table of ¹H and ¹³C NMR chemical shifts and coupling constants cannot be generated without experimental data.

Two-Dimensional (2D) NMR Techniques for Connectivity and Proximity Elucidation

Information regarding the application of 2D NMR techniques such as COSY, HSQC, or HMBC for the structural elucidation of this compound is not available in the searched scientific literature.

Mass Spectrometric Approaches for Molecular Mass and Fragmentation Pattern Determination

No mass spectrometry data, including high-resolution mass spectrometry or gas chromatography-mass spectrometry, for this compound could be located.

High-Resolution Mass Spectrometry (HRMS)

Specific HRMS data, which would provide the accurate molecular mass and elemental composition of this compound, is not available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

There are no available GC-MS studies to report on the purity or fragmentation pattern of this specific compound.

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes

No experimental IR or Raman spectra for this compound have been found. Therefore, a table of vibrational modes and their corresponding frequencies cannot be compiled.

X-ray Crystallographic Analysis for Absolute Stereochemistry and Conformation

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any specific experimental X-ray crystallographic data for the compound this compound. As of the latest available information, the crystal structure of this compound has not been determined or is not publicly available.

Therefore, a detailed analysis of its absolute stereochemistry and solid-state conformation based on experimental X-ray diffraction is not possible at this time. The determination of crystallographic parameters such as unit cell dimensions, space group, and precise bond lengths and angles awaits experimental investigation.

For a definitive assignment of absolute stereochemistry, should the molecule possess a chiral center, and a precise understanding of its three-dimensional arrangement in the crystalline state, an X-ray crystallographic study would be required. Such an analysis would provide unequivocal evidence of the spatial orientation of the methylisoindoline and methanamine moieties, including the puckering of the isoindoline (B1297411) ring and the rotational conformation of the aminomethyl group relative to the bicyclic system.

Without experimental data, any discussion of the solid-state structure, including intermolecular interactions and packing motifs, would be purely speculative.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| R-factor | Data not available |

Table 2: Selected Bond Lengths and Angles for this compound

| Bond/Angle | Value (Å/°) |

| N/A | Data not available |

Computational and Theoretical Insights into 2 Methylisoindolin 4 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For (2-Methylisoindolin-4-yl)methanamine, these methods can elucidate its electronic landscape and predict its reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT studies on related isoindoline-1,3-dione derivatives have provided insights into their molecular and electronic properties, reactivity, and the nature of their chemical bonds. semanticscholar.org For this compound, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be employed to determine its optimized geometry and electronic properties. tandfonline.com

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. researchgate.net For isoindoline (B1297411) derivatives, the HOMO-LUMO gap has been calculated to be in the range of 3.9–4.1 eV. tandfonline.com

The distribution of electron density, often visualized using a Molecular Electrostatic Potential (MEP) map, would highlight the electron-rich and electron-poor regions of this compound. The nitrogen atoms of the isoindoline ring and the primary amine group are expected to be nucleophilic (electron-rich) centers, while the aromatic ring and the hydrogens attached to the nitrogen and carbon atoms would be electrophilic (electron-poor) regions. This distribution is critical for understanding intermolecular interactions. nih.gov

Table 1: Predicted Electronic Properties of this compound based on related compounds

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively high | Indicates good electron-donating capability, likely centered on the nitrogen atoms. |

| LUMO Energy | Relatively low | Suggests the ability to accept electrons, potentially at the aromatic ring. |

| HOMO-LUMO Gap | Likely in the range of 3-5 eV | A smaller gap would indicate higher reactivity. |

| Electron Density | High on N atoms, lower on aromatic H atoms | Predicts sites for nucleophilic and electrophilic attack. |

This table is predictive and based on data from related isoindoline structures.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are well-suited for detailed conformational analysis. For a flexible molecule like this compound, which has a non-planar five-membered ring and a rotatable methanamine group, determining the most stable conformers is essential.

These calculations would involve mapping the potential energy surface by systematically rotating the key dihedral angles, such as the one associated with the C4-CH2NH2 bond. This analysis would identify the global minimum energy conformation and any other low-energy conformers that might be populated at room temperature. The results would provide insights into the molecule's preferred shape, which influences its biological activity and physical properties.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide static pictures of a few stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations on isoindoline derivatives have been used to assess the stability of protein-ligand complexes and explore the conformational landscape. researchgate.nettandfonline.com

For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms over a series of time steps. This would allow for the exploration of a much wider range of conformations than is feasible with static calculations alone. The resulting trajectory can be analyzed to understand the flexibility of the isoindoline ring, the rotational freedom of the methanamine side chain, and the interactions with the surrounding solvent. Such simulations are crucial for understanding how the molecule might interact with a biological target. tandfonline.com

Mechanistic Pathways of this compound Synthesis and Reactions

The synthesis of isoindolines can be achieved through various routes. A common strategy involves the cyclization of a precursor molecule. For this compound, a plausible synthetic route would involve the reduction of a corresponding phthalimide (B116566) or isoindolinone precursor.

DFT calculations have been used to study the mechanism of related reactions, such as the coupling reaction between isoindoline-1,3-dione and aroyl chloride, revealing a two-step mechanism where the C-C bond formation is the rate-determining step. tandfonline.com Another studied pathway is the Pictet-Spengler-type reaction, where an in situ-generated nucleophilic isoindole is converted to an electrophilic isoindolium that then undergoes cyclization. nih.gov

A likely synthetic pathway for this compound could start from a substituted phthalic anhydride (B1165640), which is then converted to an isoindolinone. Subsequent N-methylation and reduction of the carbonyl and a nitrile or amide group at the 4-position would yield the final product. Each of these steps can be modeled computationally to understand the reaction mechanism, identify transition states, and predict reaction barriers, thus helping to optimize reaction conditions.

Structure-Reactivity Relationships within the this compound Class

The reactivity of substituted isoindolines is significantly influenced by the nature and position of the substituents on the aromatic ring and the nitrogen atom. For this compound, the key structural features are the N-methyl group and the 4-methanamine group.

The N-methyl group is an electron-donating group, which increases the electron density on the isoindoline nitrogen, potentially enhancing its nucleophilicity. The 4-methanamine group is a primary amine, which is also a nucleophilic and basic site. The presence of these two groups suggests that the molecule could act as a bidentate ligand in coordination with metal ions.

Studies on other substituted isoindolines have shown that the electronic properties of the substituents have a profound effect on their biological activity. For instance, in a series of isoindoline-1,3-dione derivatives, the presence of specific substituents was found to be crucial for their inhibitory activity against certain enzymes. mdpi.comnih.gov The reactivity of the imide nitrogen in phthalimides allows for the introduction of various pharmacophores, which determines the biological action of the resulting derivatives. mdpi.com

In Silico Design Principles for Isoindoline-Based Compounds

In silico methods are increasingly used in the design of new drug candidates. For isoindoline-based compounds, these principles often involve creating a pharmacophore model based on known active molecules and then using this model to screen virtual libraries of compounds. researchgate.net

The design of novel isoindoline derivatives often starts with a known active scaffold, which is then modified to improve properties like binding affinity, selectivity, and pharmacokinetic profiles. researchgate.netnih.gov For example, a common strategy is to hybridize the isoindoline scaffold with other known pharmacophores to create molecules with dual activity. nih.gov

For this compound, in silico design could involve using its structure as a starting point for generating new derivatives with potentially enhanced biological activity. This could be achieved by, for example, modifying the substitution pattern on the aromatic ring or altering the nature of the substituent at the 4-position. Molecular docking studies could then be used to predict the binding of these new derivatives to a specific biological target, and 3D-QSAR (Quantitative Structure-Activity Relationship) models could be developed to correlate the structural features of the compounds with their activity. researchgate.net

Advanced Reactivity and Chemical Transformations of 2 Methylisoindolin 4 Yl Methanamine

Modifications of the Primary Amine Functional Group

The primary amine of the methanamine moiety is a key site for nucleophilic reactions, enabling straightforward structural elaboration.

The primary amine of (2-Methylisoindolin-4-yl)methanamine readily undergoes reactions with various electrophiles.

Acylation: Acylation reactions with acyl chlorides or anhydrides proceed under standard conditions, often in the presence of a non-nucleophilic base like triethylamine, to yield the corresponding amides. These reactions are typically high-yielding and serve to introduce a wide array of functional groups.

Alkylation: Nucleophilic substitution reactions with alkyl halides can lead to the formation of secondary and tertiary amines. mt.com However, these reactions often suffer from a lack of selectivity, yielding mixtures of mono- and di-alkylated products. Reductive amination, involving the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), offers a more controlled method for synthesizing secondary amines.

Arylation: Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, allow for the N-arylation of the primary amine. This palladium-catalyzed reaction couples the amine with aryl halides or triflates, providing a powerful tool for constructing complex diarylamine structures that are prevalent in pharmacologically active molecules. nih.gov

Table 1: Representative Reactions of the Primary Amine Group

| Reaction Type | Reagent Example | Product Type | Typical Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride | N-((2-Methylisoindolin-4-yl)methyl)acetamide | Aprotic solvent (DCM, THF), Base (Et₃N), 0°C to RT |

| Alkylation | Benzyl Bromide | N-Benzyl-(2-methylisoindolin-4-yl)methanamine | Polar solvent (DMF, MeCN), Base (K₂CO₃), RT to 60°C |

| Arylation | Bromobenzene | N-Phenyl-(2-methylisoindolin-4-yl)methanamine | Pd catalyst, Ligand (e.g., BINAP), Base (NaOtBu), Toluene, 80-110°C |

The primary amine and the adjacent aromatic ring can participate in cyclization reactions to form novel heterocyclic systems. For instance, reaction with 1,2- or 1,3-dielectrophiles can lead to the formation of new five- or six-membered rings, respectively. Intramolecular Pictet-Spengler-type reactions are also conceivable if the amine is first converted into an imine with an appropriately positioned activating group on the aromatic ring, providing a pathway to fused polycyclic structures. The synthesis of various imidazole (B134444) scaffolds can be achieved through cycloaddition approaches involving α-amino carbonyls. researchgate.net

Functionalization of the Isoindoline (B1297411) Ring System

The benzene (B151609) ring of the isoindoline core is susceptible to functionalization through several classic and modern synthetic methods.

The isoindoline ring is highly activated towards electrophilic aromatic substitution (SEAr). This reactivity is governed by the combined directing effects of the N-methyl group and the 4-(aminomethyl) substituent.

Directing Effects: The nitrogen atom of the isoindoline ring acts as a powerful electron-donating group, strongly activating the aromatic ring and directing incoming electrophiles to the ortho and para positions relative to the nitrogen fusion point (positions 5 and 7). wikipedia.org The 4-(aminomethyl) group is also an activating, ortho, para-director. Therefore, the positions C5 and C7 are the most electronically enriched and sterically accessible sites for substitution. Position C6 is electronically less favored.

Common SEAr reactions like nitration, halogenation, and Friedel-Crafts acylation/alkylation are expected to proceed under relatively mild conditions, yielding predominantly the 5- and 7-substituted isomers. masterorganicchemistry.comlibretexts.org The precise ratio of these isomers would depend on the specific electrophile and reaction conditions used. masterorganicchemistry.com

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro- and 7-Nitro-(2-methylisoindolin-4-yl)methanamine | Strong activation and directing effect from the isoindoline nitrogen. |

| Bromination | Br₂/FeBr₃ | 5-Bromo- and 7-Bromo-(2-methylisoindolin-4-yl)methanamine | Strong activation and directing effect from the isoindoline nitrogen. |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 5-Acetyl- and 7-Acetyl-(2-methylisoindolin-4-yl)methanamine | Strong activation and directing effect from the isoindoline nitrogen. |

While the parent compound is not directly suitable for cross-coupling, its halogenated derivatives (e.g., 5-bromo- or 7-bromo-(2-methylisoindolin-4-yl)methanamine) are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. researchgate.net These methods are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures. nih.gov

Heck Coupling: Reaction with alkenes to introduce vinyl groups. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties. nih.govmdpi.com

Buchwald-Hartwig Amination: Reaction with amines to form diaryl or alkyl-aryl amines.

These reactions provide a modular approach to extensively diversify the isoindoline core, enabling the synthesis of complex molecular architectures. mdpi.com

Transformations at the Bridgehead Carbon Atoms

The bridgehead carbon atoms (C1 and C3) of the isoindoline system are sp³-hybridized and generally possess low reactivity. The formation of a double bond at a bridgehead position is highly unfavorable in small bicyclic systems, a principle known as Bredt's Rule. masterorganicchemistry.com This sterically constrained environment also hinders both SN2 (due to steric hindrance preventing backside attack) and SN1 reactions (due to the inability to form a stable, planar carbocation). quora.comyoutube.com

Despite these limitations, some transformations are possible. Oxidation of the C-H bonds at these positions can lead to the formation of isoindolinone derivatives, particularly with strong oxidizing agents. Radical-based functionalization could also provide a pathway for introducing substituents at C1 or C3, although such reactions may lack regioselectivity. The reactivity of bridgehead amines in other bicyclic systems has been shown to be influenced by a combination of steric and electronic factors, suggesting that the local geometry plays a crucial role. nih.gov

Heterocyclic Annulation Strategies Utilizing the this compound Scaffold

Heterocyclic annulation, the formation of a new ring fused to an existing one, is a powerful strategy in medicinal chemistry for the synthesis of complex polycyclic systems. The structure of this compound provides two key functionalities that can be exploited for the construction of novel heterocyclic frameworks.

The primary aminomethyl group at the 4-position of the isoindoline is a versatile handle for a range of cyclization reactions. For instance, it can readily react with dicarbonyl compounds, such as 1,3-dicarbonyls, to form fused pyrimidine (B1678525) or diazepine (B8756704) rings, depending on the reaction conditions and the nature of the dicarbonyl species. Another potential strategy involves the reaction with α,β-unsaturated carbonyl compounds, which could lead to the formation of fused dihydropyridinone rings through a tandem Michael addition-cyclization sequence.

Furthermore, the secondary amine within the isoindoline ring can participate in annulation reactions, although it is sterically more hindered. Intramolecular cyclization strategies, where a reactive chain is first appended to the nitrogen atom, could be envisioned. For example, acylation of the isoindoline nitrogen with a haloacyl halide, followed by an intramolecular nucleophilic substitution, could lead to the formation of a bicyclic system containing a lactam ring.

The following table outlines potential heterocyclic annulation reactions starting from this compound, based on established chemical principles.

| Reagent/Reaction Type | Potential Heterocyclic Product |

| 1,3-Dicarbonyl compounds | Fused Pyrimidine or Diazepine Derivatives |

| α,β-Unsaturated Carbonyls | Fused Dihydropyridinone Derivatives |

| Haloacyl Halides (intramolecular) | Bicyclic Lactam Systems |

| Isothiocyanates followed by oxidation | Fused Thiazole Derivatives |

Derivatization for the Construction of Molecular Libraries

The creation of molecular libraries, large collections of structurally related compounds, is a cornerstone of modern high-throughput screening and drug discovery. The bifunctional nature of this compound makes it an excellent scaffold for the parallel synthesis of such libraries.

The primary amine offers a straightforward point for diversification. A multitude of reactions can be employed to introduce a wide array of substituents. For example, acylation with a diverse set of carboxylic acids or sulfonyl chlorides would yield a library of amides and sulfonamides, respectively. Reductive amination with a variety of aldehydes and ketones is another powerful method to introduce diverse alkyl and aryl groups.

Simultaneously or sequentially, the secondary amine of the isoindoline ring can be functionalized. While its reactivity is lower than the primary amine, it can undergo reactions such as alkylation or acylation under appropriate conditions. This dual functionalization capacity allows for the generation of a three-dimensional chemical space around the core scaffold.

A hypothetical workflow for building a molecular library based on this compound could involve a two-step process:

Primary Amine Derivatization: Reaction of the primary amine with a library of building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes).

Secondary Amine Derivatization: Subsequent reaction of the isoindoline nitrogen with a second set of diverse building blocks.

This combinatorial approach can rapidly generate a large number of unique compounds. The properties of these compounds can be fine-tuned by the choice of building blocks, allowing for the exploration of structure-activity relationships.

The table below summarizes potential derivatization reactions for molecular library construction.

| Reaction Type | Functional Group Targeted | Introduced Diversity |

| Acylation | Primary Amine | Amides |

| Sulfonylation | Primary Amine | Sulfonamides |

| Reductive Amination | Primary Amine | Secondary Amines |

| Alkylation | Secondary Amine | Tertiary Amines |

| Arylation (e.g., Buchwald-Hartwig) | Secondary Amine | N-Aryl Isoindolines |

Emerging Applications of 2 Methylisoindolin 4 Yl Methanamine As a Chemical Scaffold

Role in Ligand Design for Metal Coordination Chemistry

The inherent structural features of (2-Methylisoindolin-4-yl)methanamine make it an attractive candidate for the design of novel ligands in metal coordination chemistry. The presence of two nitrogen atoms—the secondary amine within the isoindoline (B1297411) ring and the primary amine of the methanamine group—allows for the formation of stable chelate rings with metal ions. This chelation can enhance the thermodynamic and kinetic stability of the resulting metal complexes.

Drawing parallels from the broader family of isoindoline-based ligands, it is conceivable that this compound could act as a bidentate ligand. For instance, 1,3-bis(2-pyridylamino)isoindolines are known to act as tridentate pincer ligands upon deprotonation, coordinating with various transition metals to form stable octahedral complexes. acs.orgresearchgate.net The coordination geometry and the electronic properties of the resulting complexes are influenced by the nature of the metal ion and the substituents on the isoindoline core. acs.org Similarly, the aminomethyl group in this compound could be readily modified to introduce additional donor atoms, thereby creating polydentate ligands capable of forming intricate coordination architectures. This versatility is crucial for applications ranging from catalysis to the development of new materials with specific magnetic or optical properties. researchgate.net

Table 1: Potential Coordination Modes of this compound and its Derivatives

| Ligand Type | Potential Coordination Sites | Example of Related Ligand System |

| Bidentate (N,N) | Isoindoline nitrogen and methanamine nitrogen | Ethylenediamine |

| Tridentate (N,N,X) | Isoindoline N, methanamine N, and a third donor 'X' introduced via functionalization of the primary amine | Terpyridine |

| Pincer (N,N,N) | Modification of the isoindoline scaffold to create a meridional binding pocket | 1,3-Bis(2-pyridylamino)isoindolines acs.org |

Contributions to Advanced Materials Science (e.g., Polymer Chemistry, Redox-Active Systems)

The isoindoline scaffold is a key component in a variety of advanced materials. Its rigid structure and the potential for introducing functional groups make it a valuable building block for polymers and redox-active systems.

In polymer chemistry, isoindoline derivatives can be incorporated into polymer backbones or as pendant groups to impart specific properties. For example, the synthesis of hyperbranched polymers has been achieved using difunctional isoindoline-based monomers. These materials exhibit unique solution properties and have potential applications in coatings and drug delivery. While not directly involving this compound, these studies highlight the utility of the isoindoline core in creating complex macromolecular architectures.

Furthermore, the isoindole-4,7-dione system, which can be conceptually derived from the isoindoline scaffold, has been investigated for its redox activity. acs.org These compounds exhibit reversible redox behavior, making them promising candidates for organic electrode materials in lithium-ion batteries. acs.org The ability to polymerize these units could address the common issue of dissolution of small organic molecules in battery electrolytes. acs.org The presence of the aminomethyl group on this compound provides a convenient handle for polymerization or for grafting onto other material surfaces, potentially leading to new redox-active polymers or functionalized conductive materials.

Table 2: Potential Applications of this compound in Materials Science

| Material Type | Potential Role of the Compound | Relevant Research on Analogues |

| Polymers | Monomer for polymerization, cross-linking agent | Synthesis of hyperbranched polymers from isoindoline monomers. |

| Redox-Active Materials | Precursor to redox-active quinone-containing polymers | Studies on isoindole-4,7-diones for battery applications. acs.org |

| Functional Coatings | Adhesion promoter, surface modifier | General use of amine-functionalized molecules for surface modification. |

Utilization as a Building Block in Complex Chemical Synthesis

The this compound structure represents a versatile building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The isoindoline core is found in a number of clinically approved drugs, demonstrating its pharmacological relevance. mdpi.com The dual functionality of this specific compound—a nucleophilic secondary amine and a primary amine that can be easily functionalized—offers a strategic advantage in the construction of diverse molecular libraries.

Synthetic routes to access functionalized isoindolines are well-established, often involving intramolecular cyclization reactions. organic-chemistry.orgrsc.org The aminomethyl group of this compound can serve as a key reaction site for introducing a wide array of substituents through reactions such as acylation, alkylation, and reductive amination. This allows for the systematic modification of the molecule's properties, which is a cornerstone of modern drug discovery. For instance, the synthesis of various N-functionalized isoindolinones has been reported, leading to compounds with potential cardiovascular benefits. sciforum.net

The isoindoline scaffold itself can be constructed through various synthetic strategies, including transition metal-catalyzed C-H activation and cycloaddition reactions, offering access to a wide range of substituted derivatives. researchgate.net The commercial availability of this compound as a starting material can significantly streamline the synthesis of novel and complex molecules.

Application in Catalysis as Chiral Auxiliaries or Ligands

The development of chiral ligands and auxiliaries is paramount for asymmetric catalysis, a field dedicated to the enantioselective synthesis of chiral molecules. The rigid bicyclic structure of the isoindoline core makes it an excellent scaffold for the design of such chiral molecules. When synthesized in an enantiomerically pure form, isoindoline derivatives can serve as powerful tools in asymmetric transformations.

Chiral isoindolines have been successfully employed as ligands in palladium-catalyzed asymmetric allylic C–H amination reactions, affording a variety of chiral products with high enantioselectivity. chinesechemsoc.org The stereochemical outcome of these reactions is dictated by the chiral environment created by the ligand around the metal center. Although this compound is achiral, it can be readily resolved or used as a precursor for the synthesis of chiral derivatives. For example, the primary amine could be used to introduce a chiral moiety, or the isoindoline ring itself could be synthesized in an enantioselective manner.

The concept of using chiral ligands to control the stereoselectivity of a reaction is a fundamental principle in modern organic synthesis. nih.govresearchgate.netchimia.ch The development of new chiral ligands based on the this compound scaffold could lead to novel catalytic systems for a variety of asymmetric reactions, including hydrogenations, cycloadditions, and cross-coupling reactions.

Future Perspectives and Unexplored Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the development of environmentally benign and economically viable processes. acs.org For (2-Methylisoindolin-4-yl)methanamine, and isoindolines in general, this translates to the exploration of novel catalytic systems and reaction conditions that minimize waste and energy consumption.

Current synthetic strategies for isoindoline (B1297411) derivatives often involve multi-step procedures. organic-chemistry.org Future research could focus on the development of one-pot cascade reactions that form multiple carbon-carbon and carbon-nitrogen bonds in a single operation, significantly improving efficiency. nih.gov The use of transition metal catalysts, such as palladium, rhodium, copper, and gold, has already shown promise in the synthesis of isoindolinones and related heterocycles. nih.govrsc.org Further investigation into these catalytic systems could lead to milder reaction conditions and higher yields for the synthesis of this compound.

A particularly promising avenue is the application of flow chemistry . nih.govacgpubs.org This technology offers precise control over reaction parameters, enhanced safety for handling reactive intermediates, and facile scalability. nih.govacgpubs.orgwikipedia.org Adapting the synthesis of this compound to a continuous flow process could lead to a more sustainable and cost-effective manufacturing method. acgpubs.org Furthermore, the exploration of bio-based starting materials, such as furfurals, presents an opportunity to develop renewable synthetic pathways to isoindoline cores. nih.gov

| Synthetic Strategy | Potential Advantages | Relevant Research Areas |

| One-Pot Cascade Reactions | Increased efficiency, reduced waste | Lewis acid catalysis, multi-component reactions |

| Advanced Catalysis | Milder reaction conditions, higher yields | Palladium, rhodium, copper, and gold catalysis; C-H activation |

| Flow Chemistry | Precise control, enhanced safety, scalability | Microreactor technology, continuous processing |

| Bio-based Feedstocks | Sustainability, reduced reliance on fossil fuels | Conversion of biomass-derived platform molecules |

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govkuleuven.bersc.org These computational tools can analyze vast datasets to identify patterns and predict the properties of novel molecules, significantly accelerating the design and discovery process. nih.govacs.orgtandfonline.com

For this compound, AI and ML can be employed in several key areas:

De Novo Design: Generative models can design novel isoindoline derivatives with desired biological activities or material properties. nih.gov By training on existing libraries of bioactive compounds, these models can propose new structures that are likely to be active. nih.gov

Property Prediction: Machine learning models can predict various properties of this compound and its analogues, including their bioactivity, toxicity, and physicochemical characteristics. acs.org This allows for the virtual screening of large numbers of compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Synthesis Planning: AI-powered retrosynthesis tools can suggest potential synthetic routes for novel isoindoline derivatives, aiding chemists in the design of efficient and practical syntheses. acs.org

The integration of AI and ML with automated synthesis platforms could create a closed-loop system for accelerated discovery, where novel compounds are designed, synthesized, and tested in a rapid and iterative cycle. nih.gov

Exploration of Novel Reactivity Patterns and Chemical Transformations

Expanding the synthetic toolbox for the functionalization of the isoindoline core is crucial for accessing a wider range of derivatives with diverse properties. Future research should focus on exploring novel reactivity patterns and chemical transformations of this compound.

C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise inert carbon-hydrogen bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions. nih.govnih.gov Applying C-H activation methodologies to the aromatic ring or the methyl group of this compound could provide a direct route to a variety of new analogues. nih.govacs.org Rhodium, palladium, and ruthenium-based catalysts have shown significant promise in mediating such transformations for related heterocyclic systems. rsc.orgnih.gov

Cycloaddition reactions offer another powerful tool for constructing complex polycyclic structures from simpler precursors. researchgate.netwikipedia.orglibretexts.org Investigating the participation of the isoindoline core or its derivatives in various cycloaddition reactions, such as [4+2] and [2+2+2] cycloadditions, could lead to the synthesis of novel fused heterocyclic systems with unique three-dimensional architectures. researchgate.net The development of asymmetric cycloaddition reactions would also provide access to enantioenriched isoindoline derivatives, which is of significant importance in medicinal chemistry. researchgate.net

Expansion into Interdisciplinary Research Areas in Chemical Sciences

The versatile structure of the isoindoline scaffold makes it a valuable building block for applications beyond traditional medicinal chemistry, extending into various interdisciplinary areas of the chemical sciences.

In materials science , isoindole derivatives are known to be components of pigments and dyes, such as phthalocyanines. wikipedia.org The specific substitution pattern of this compound could be exploited to develop novel functional materials with interesting optical or electronic properties. acgpubs.org For instance, derivatization of the primary amine could lead to the formation of polymers or coordination complexes with potential applications in organic electronics or sensing.

In the field of catalysis , isoindoline-based ligands have garnered interest due to their modular nature and ability to form stable complexes with transition metals. rsc.org The methanamine group in this compound provides a convenient handle for the synthesis of new chiral and achiral ligands. These ligands could find applications in a wide range of catalytic transformations, contributing to the development of new and efficient synthetic methodologies.

Furthermore, the isoindoline framework can serve as the core for the development of molecular probes for biological imaging and sensing. rsc.org By attaching fluorophores or other reporter groups to the this compound scaffold, it may be possible to create probes that can selectively detect specific biomolecules or ions, providing valuable tools for diagnostics and biomedical research. The inherent biological activity of many isoindoline derivatives also suggests their potential use in chemical biology to probe and understand complex biological processes. tandfonline.comnih.govnih.govresearchgate.net

| Interdisciplinary Field | Potential Applications of this compound Derivatives |

| Materials Science | Organic dyes and pigments, functional polymers, organic electronic materials |

| Catalysis | Chiral and achiral ligands for asymmetric and transition metal catalysis |

| Chemical Biology | Molecular probes for bioimaging, tools for studying biological processes, anion receptors |

| Medicinal Chemistry | Scaffolds for anticancer, neuroprotective, and anti-inflammatory agents |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Methylisoindolin-4-yl)methanamine, and what are the critical parameters affecting yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of precursors (e.g., isoindoline derivatives) under controlled conditions. Key parameters include reaction temperature (often 80–120°C), choice of catalyst (e.g., palladium for cross-coupling), and solvent polarity. For example, analogous compounds like (2-Cyclopentylpyrimidin-4-yl)methanamine are synthesized via cyclization with yields optimized by slow addition of reagents and inert atmospheres to prevent oxidation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is critical to isolate the product in >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions and confirms stereochemistry. For example, methanamine protons typically appear as singlets near δ 3.5–4.0 ppm .

- X-ray Crystallography : Programs like SHELXL (part of the SHELX suite) refine crystal structures, resolving bond lengths and angles. High-resolution data (d-spacing < 0.8 Å) are essential for accurate refinement .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peaks) and detects isotopic patterns for halogenated analogs .

Q. What are the primary biological targets and assays used to evaluate this compound’s bioactivity?

- Methodological Answer : Common targets include enzymes (e.g., kinases) and receptors (e.g., GPCRs). Assays:

- Enzyme Inhibition : IC₅₀ determination via fluorometric or colorimetric assays (e.g., ADP-Glo™ kinase assays).

- Cell Viability : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HepG2, MCF-7) .

- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with targets like DNA or proteins .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in biological activity data for this compound across different studies?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC₅₀ values may arise from differing ATP concentrations in kinase assays .

- Dose-Response Curves : Use ≥10 concentration points and replicate experiments (n ≥ 3) to ensure reproducibility.

- Meta-Analysis : Compare data across studies using tools like PRISMA guidelines, focusing on studies with orthogonal validation (e.g., SPR + ITC) .

Q. What computational strategies are employed to predict the interaction mechanisms between this compound and its molecular targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite predicts binding poses. For indole derivatives, hydrophobic interactions with pocket residues (e.g., π-π stacking) are common .

- MD Simulations : GROMACS or AMBER simulate ligand-protein dynamics (≥100 ns trajectories) to assess stability of binding modes.

- QSAR Models : Generate predictive models using descriptors like logP, polar surface area, and H-bond donors .

Q. How do structural modifications at the isoindolinyl position influence the compound’s physicochemical properties and bioactivity?

- Methodological Answer :

- Steric Effects : Adding methyl groups (as in 2-methylisoindolinyl) increases steric hindrance, reducing off-target binding but potentially lowering solubility. LogP measurements (e.g., shake-flask method) quantify hydrophobicity changes .

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity, improving kinase inhibition but risking cytotoxicity.

- Case Study : (3-Chloro-1H-indol-4-yl)methanamine shows 10-fold higher anticancer activity than non-halogenated analogs due to enhanced DNA intercalation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.